3-(4-Chloro-1-phenylbutyl)pyridine
Description
3-(4-Chloro-1-phenylbutyl)pyridine is a pyridine-based compound featuring a 4-chloro-1-phenylbutyl substituent at the 3-position of the pyridine ring. Pyridine derivatives are widely studied for their pharmacological properties, including enzyme inhibition and antimicrobial activity .
Properties
Molecular Formula |
C15H16ClN |
|---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
3-(4-chloro-1-phenylbutyl)pyridine |
InChI |
InChI=1S/C15H16ClN/c16-10-4-9-15(13-6-2-1-3-7-13)14-8-5-11-17-12-14/h1-3,5-8,11-12,15H,4,9-10H2 |
InChI Key |
XDBOXGNFGCXUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCl)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1-phenylbutyl)pyridine typically involves the reaction of 4-chloro-1-phenylbutyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 3-(4-Chloro-1-phenylbutyl)pyridine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-1-phenylbutyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Anti-Mycobacterial Activity
Research has indicated that derivatives of pyridine, including 3-(4-Chloro-1-phenylbutyl)pyridine, exhibit promising anti-mycobacterial properties. A patent (US9878982B2) describes methods for preparing various pyridine derivatives that can be utilized in treating mycobacterial infections, particularly tuberculosis. The compound's structure allows for interaction with biological targets involved in the metabolism of mycobacteria, potentially leading to the development of new anti-tubercular agents .
Structure-Activity Relationship Studies
Studies on the structure-activity relationships (SAR) of pyridine derivatives have demonstrated that modifications to the substituents on the pyridine ring significantly affect biological activity. For instance, research published in the Journal of Organic Chemistry indicates that certain substitutions can enhance the efficacy of these compounds against specific targets . The SAR analysis helps in optimizing the compound for better pharmacological profiles.
Potential in Treating Neurological Disorders
Some studies suggest that pyridine derivatives may have applications in treating neurological disorders due to their ability to interact with neurotransmitter systems. The structural features of 3-(4-Chloro-1-phenylbutyl)pyridine may allow it to modulate receptor activities, which could be beneficial in conditions such as depression or anxiety disorders.
Case Study 1: Anti-Tubercular Activity
A study evaluated a series of pyridine derivatives for their anti-tubercular activity, revealing that certain analogs exhibited significant inhibitory effects on Mycobacterium tuberculosis. The findings indicated that modifications similar to those found in 3-(4-Chloro-1-phenylbutyl)pyridine could enhance potency while reducing toxicity .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of pyridine-based compounds, including 3-(4-Chloro-1-phenylbutyl)pyridine. The results suggested potential anxiolytic effects, highlighting the need for further research into its mechanisms and therapeutic applications in mental health .
Comparative Data Table
| Compound | Activity | Reference |
|---|---|---|
| 3-(4-Chloro-1-phenylbutyl)pyridine | Anti-mycobacterial | US9878982B2 |
| Other Pyridine Derivatives | Varying anti-tubercular | PMC7816197 |
| Pyridine Analogs | Neuropharmacological effects | PMC8221263 |
Mechanism of Action
The mechanism of action of 3-(4-Chloro-1-phenylbutyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(4-Chloro-1-phenylbutyl)pyridine with two classes of pyridine derivatives from the evidence: 3-(Piperidin-4-ylmethoxy)pyridine LSD1 inhibitors () and 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives ().
Table 1: Structural and Functional Comparison
Key Differences and Insights
Structural Flexibility vs. Specificity The 3-(Piperidin-4-ylmethoxy)pyridine series () prioritizes enzyme inhibition through rigid, polar substituents (e.g., piperidine-methoxy), enabling precise interactions with LSD1’s substrate-binding pocket . In contrast, 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridines () employ bulky aromatic substituents (e.g., nitro, bromo) that may enhance antimicrobial activity via membrane disruption or DNA intercalation . 3-(4-Chloro-1-phenylbutyl)pyridine’s hydrophobic alkyl chain could favor membrane permeability but may reduce selectivity compared to the polar piperidine-methoxy group in LSD1 inhibitors.
Biological Activity Profiles LSD1 inhibitors () demonstrate nanomolar potency and cancer-specific cytotoxicity, linked to epigenetic modulation of H3K4 methylation . No analogous activity is reported for the chloro-phenylpyridines in –3, which lack enzyme-targeting moieties. The absence of amino or polar groups in 3-(4-Chloro-1-phenylbutyl)pyridine may limit its utility as an enzyme inhibitor but could align it with antimicrobial or cytotoxic applications, similar to ’s nitro-substituted derivatives.
Synthetic Feasibility The synthesis of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridines achieves moderate yields (67–81%) despite complex multi-step routes . For 3-(4-Chloro-1-phenylbutyl)pyridine, analogous alkylation or coupling reactions would likely be required, though steric hindrance from the phenylbutyl group may reduce efficiency.
Biological Activity
3-(4-Chloro-1-phenylbutyl)pyridine is a pyridine derivative characterized by a chloro-substituted phenylbutyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its interactions with biological targets is crucial for evaluating its therapeutic potential.
- Molecular Formula : C16H19ClN
- Molar Mass : Approximately 265.77 g/mol
The unique structure of 3-(4-Chloro-1-phenylbutyl)pyridine, with the presence of a chlorine atom and a phenylbutyl group, contributes to its distinctive properties and possible applications in various fields, including drug development.
Preliminary studies indicate that 3-(4-Chloro-1-phenylbutyl)pyridine may exhibit significant binding affinity to various biological targets, including receptors and enzymes involved in inflammation and cancer progression. The interaction studies suggest that this compound could influence critical pathways related to these diseases.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals interesting insights into the structure-activity relationship (SAR) of pyridine derivatives. The following table summarizes some related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Chloropyridine | Structure | Simple chlorinated pyridine; used in agrochemicals. |
| 1-(4-Chlorobutyl)-pyridin-2-one | Structure | Contains a ketone; potential for different reactivity. |
| N-(4-Chlorobenzyl)-pyridin-2-amines | Structure | Amino group enhances biological activity; used in drug design. |
The unique combination of functional groups in 3-(4-Chloro-1-phenylbutyl)pyridine distinguishes it from these analogs, potentially leading to unique pharmacological properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of related pyridine derivatives, providing context for understanding 3-(4-Chloro-1-phenylbutyl)pyridine:
- Antifungal Activity : Research on similar compounds has demonstrated antifungal properties against pathogenic strains, suggesting that structural modifications can enhance biological activity .
- Antitubercular Activity : Some derivatives have shown efficacy against Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases .
- Neuropharmacological Effects : Other studies have explored the effects of pyridine derivatives on neuropeptide receptors, revealing implications for anxiety and addiction treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
